REACTION_SMILES
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[Br:14][CH2:15][CH2:16][Br:17].[CH2:21]([N+:22]([CH2:23][CH3:24])([CH2:25][CH3:26])[CH2:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[CH3:34].[Cl-:20].[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:9][C:10]#[N:11])[cH:6][cH:7][cH:8]1)([F:12])[F:13].[Na+:19].[OH-:18].[OH2:35]>>[F:1][C:2]([c:3]1[cH:4][c:5]([C:9]2([C:10]#[N:11])[CH2:15][CH2:16]2)[cH:6][cH:7][cH:8]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cccc(C(F)(F)F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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N#CC1(c2cccc(C(F)(F)F)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |